5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Description
The compound "5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione" is a heterocyclic molecule that likely exhibits a complex structure with multiple functional groups. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazole derivatives and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the 1,3-dipolar cycloaddition reactions or the condensation of various hydrazides with other chemical entities. For instance, the synthesis of oxadiazolylpyrrolotriazoles was achieved via 1,3-dipolar cycloaddition of organic azides with N-phenylmaleimide . Similarly, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involved the reaction of triazole carbohydrazide with indoline-2,3-dione under acidic conditions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as NMR spectroscopy and X-ray diffraction. For example, the structure of a novel Schiff base derived from a triazole was elucidated using X-ray crystallography . Similarly, the structure of another triazole compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction . These techniques would be essential in determining the precise molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by the substituents on the triazole ring. For instance, the presence of an ethoxyphenyl group, as seen in some of the synthesized compounds, could affect the electronic properties and thus the reactivity of the molecule . The Schiff base formation and Mannich base derivatives discussed in the papers indicate that triazole compounds can participate in various chemical reactions, which would be relevant for the compound under analysis .
Physical and Chemical Properties Analysis
Triazole derivatives exhibit a range of physical and chemical properties, including solubility, crystallinity, and biological activity. Theoretical calculations, such as density functional theory (DFT), can predict properties like vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials . The nonlinear optical properties of some triazole compounds have been predicted to be greater than those of urea, indicating potential applications in materials science . Additionally, the biological activities of these compounds, such as antimicrobial and anti-protozoal activities, have been explored, suggesting potential pharmaceutical applications .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of triazole derivatives and their potential antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, discovering some compounds exhibited moderate to good activity against various microorganisms. This suggests that the triazole core, similar to that in the queried compound, can be pivotal in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Interactions and Stability
Ahmed et al. (2020) investigated ethyl 2-triazolyl-2-oxoacetate derivatives, focusing on π-hole tetrel bonding interactions, which were elucidated using Hirshfeld surface analysis and DFT calculations. This work underscores the significance of understanding molecular interactions and stability, which are essential for the application of such compounds in designing materials or biological agents (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Potential Biological Effects
Karayel (2021) conducted a study on the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as epidermal growth factor receptor (EGFR) inhibitors. This research highlights the potential of structurally similar compounds to act as biological effectors, specifically in cancer research, pointing towards the therapeutic applications of such molecules (Karayel, 2021).
Electron Transport and Photovoltaic Applications
Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte with applications as an electron transport layer in inverted polymer solar cells. The electron-deficient nature and planar structure of its backbone, which includes pyrrolopyrrole diones, indicate that compounds with similar structural features could find applications in electronics and energy conversion, highlighting the versatility of these molecular frameworks (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-16-9-7-15(8-10-16)24-19(25)17-18(20(24)26)23(22-21-17)12-14-6-4-5-13(2)11-14/h4-11,17-18H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEKABPSHXGTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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